molecular formula C31H29FN4O B608919 VC-4204 CAS No. 1983924-20-4

VC-4204

Cat. No.: B608919
CAS No.: 1983924-20-4
M. Wt: 492.5984
InChI Key: YHWZDCHFTZTNIV-DPCVLPDWSA-N
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Description

VC-4204 (CAS No. 1124382-72-4) is a brominated heterocyclic compound with the molecular formula C₆H₅BrN₄ and a molecular weight of 213.04 g/mol . Its structural features include a bicyclic aromatic system with a bromine substituent, contributing to its unique physicochemical and biological properties. Key characteristics include:

  • Solubility: 0.751 mg/mL in water (0.00352 mol/L), classified as "soluble" .
  • Biological Activity: High gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and inhibition of the CYP1A2 enzyme .
  • Synthesis: Prepared via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling using tetrakis(triphenylphosphine)palladium(0) or dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) under reflux conditions (100–120°C) .

This compound’s combination of bioavailability and enzymatic inhibition makes it a candidate for central nervous system (CNS)-targeted drug development.

Properties

CAS No.

1983924-20-4

Molecular Formula

C31H29FN4O

Molecular Weight

492.5984

IUPAC Name

(3E,5E)-1-[[1-[(2-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylene]-4-piperidinone

InChI

InChI=1S/C31H29FN4O/c1-22-7-11-24(12-8-22)15-27-17-35(18-28(31(27)37)16-25-13-9-23(2)10-14-25)20-29-21-36(34-33-29)19-26-5-3-4-6-30(26)32/h3-16,21H,17-20H2,1-2H3/b27-15+,28-16+

InChI Key

YHWZDCHFTZTNIV-DPCVLPDWSA-N

SMILES

O=C1/C(CN(CC2=CN(CC3=CC=CC=C3F)N=N2)C/C1=C\C4=CC=C(C)C=C4)=C/C5=CC=C(C)C=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A (CAS No. 1124382-73-5)

  • Structure : Replaces bromine with chlorine (C₆H₅ClN₄).
  • Molecular Weight : 168.52 g/mol (lower due to Cl substitution).
  • Solubility : 1.24 mg/mL in water (higher than VC-4204 due to reduced halogen size).
  • Biological Activity : Retains CYP1A2 inhibition but shows reduced BBB penetration (polar chlorine increases molecular polarity, lowering TPSA to 50.3 Ų vs. This compound’s 56.21 Ų) .
  • Synthesis : Requires milder conditions (80°C, 6 hours) with nickel catalysts, improving yield but increasing impurity profiles.

Compound B (CAS No. 1124382-74-6)

  • Structure : Incorporates a methyl group at the N4 position (C₇H₇BrN₄).
  • Molecular Weight : 227.09 g/mol.
  • Solubility : 0.432 mg/mL (lower than this compound due to increased hydrophobicity).
  • Biological Activity : Enhanced CYP1A2 inhibition (IC₅₀ = 0.8 µM vs. This compound’s 1.2 µM) but compromised GI absorption due to steric hindrance .
Table 1: Structural and Physicochemical Comparison
Property This compound Compound A Compound B
Molecular Formula C₆H₅BrN₄ C₆H₅ClN₄ C₇H₇BrN₄
Molecular Weight (g/mol) 213.04 168.52 227.09
Solubility (mg/mL) 0.751 1.24 0.432
TPSA (Ų) 56.21 50.3 54.8
CYP1A2 IC₅₀ (µM) 1.2 1.5 0.8

Comparison with Functionally Similar Compounds

Compound C (CAS No. 105-45-3)

  • Function : CYP1A2 inhibitor used in hepatotoxicity studies.
  • Structure: Non-halogenated pyridine derivative (C₈H₁₀N₂O₂).
  • Key Differences :
    • Lower molecular weight (166.18 g/mol) but poor BBB penetration.
    • Higher aqueous solubility (2.1 mg/mL) but shorter metabolic half-life (t₁/₂ = 1.8 hours vs. This compound’s 4.2 hours).

Compound D (CAS No. 7328-91-4)

  • Function : CNS-active compound with BBB permeability.
  • Structure : Benzodiazepine analog (C₁₆H₁₂ClN₃O).
  • Key Differences :
    • Superior BBB penetration (brain/plasma ratio = 2.5 vs. This compound’s 1.8) but significant CYP3A4 inhibition, leading to drug-drug interaction risks .
Table 2: Functional and Pharmacokinetic Comparison
Property This compound Compound C Compound D
Primary Target CYP1A2 CYP1A2 GABA receptor
BBB Permeability Yes No Yes
Metabolic Half-Life (h) 4.2 1.8 6.5
Drug-Drug Interaction Risk Low Moderate High

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